molecular formula C14H13ClN2O4S B6394817 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% CAS No. 1261989-23-4

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%

Cat. No. B6394817
CAS RN: 1261989-23-4
M. Wt: 340.8 g/mol
InChI Key: LEYPKUQLTKTIDJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid (2C5DMSNA) is a chemical compound that is widely used in scientific research. It is a highly effective reagent for synthesizing a variety of compounds and has a wide range of applications in laboratory experiments. 2C5DMSNA is a white solid, with a melting point of 95°C, and is available commercially in a 95% purity grade.

Scientific Research Applications

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is widely used in scientific research, primarily as a reagent for synthesizing a variety of compounds. It is also used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of peptides, and the synthesis of polymers. In addition, 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is used as a reagent in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.

Mechanism of Action

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a nucleophilic reagent, which means that it is capable of forming covalent bonds with other molecules. This is accomplished by the formation of a covalent bond between the sulfur atom of the dimethylsulfamoyl group and the nitrogen atom of the nicotinic acid group. This covalent bond is then used to form a variety of different compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to have an anti-inflammatory effect, and to inhibit the growth of certain bacteria and fungi. In addition, it has been found to have an inhibitory effect on the activity of certain enzymes, and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly effective reagent for synthesizing a variety of compounds, and has a wide range of applications in laboratory experiments. It is relatively easy to use, and can be used to synthesize a variety of compounds in a relatively short period of time. However, it is important to note that 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly reactive compound, and should be handled with care.

Future Directions

The potential applications of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% are vast, and there are a number of areas that could benefit from further research. For example, further research could be conducted on the biochemical and physiological effects of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. In addition, further research could be conducted on the synthesis of more complex compounds using 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% as a reagent. Finally, further research could be conducted on the development of more efficient methods for synthesizing 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%.

Synthesis Methods

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 2-chloro-5-nitrobenzene-1-sulfonamide with dimethylsulfoxide (DMSO) and sodium hydroxide. This reaction is carried out in a three-step process, which involves the formation of the intermediate compound 2-chloro-5-(2-dimethylsulfamoylphenyl)nicotinic acid, followed by the addition of a base, and finally the addition of a reducing agent. The resulting product is then purified and crystallized.

properties

IUPAC Name

2-chloro-5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(15)16-8-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYPKUQLTKTIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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